1-(3-fluorobenzyl)-4-pentanoylpiperazine
Overview
Description
1-(3-fluorobenzyl)-4-pentanoylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(3-fluorobenzyl)-4-pentanoylpiperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has been shown to increase the release of these neurotransmitters, leading to an increase in their activity and a subsequent modulation of neuronal activity in various brain regions.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-pentanoylpiperazine has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters in the brain, leading to an increase in their activity and a subsequent modulation of neuronal activity in various brain regions. It has also been shown to produce anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-fluorobenzyl)-4-pentanoylpiperazine in lab experiments include its high affinity for various receptors in the central nervous system, its ability to modulate neurotransmitter systems in the brain, and its potential as a therapeutic agent for the treatment of various neurological disorders. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(3-fluorobenzyl)-4-pentanoylpiperazine. One potential direction is the development of new drugs based on its chemical structure for the treatment of various neurological disorders. Another potential direction is the investigation of its potential as a tool for studying the role of neurotransmitter systems in the brain and their modulation in various brain regions. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Scientific Research Applications
1-(3-fluorobenzyl)-4-pentanoylpiperazine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant affinity for various receptors in the central nervous system, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-2-3-7-16(20)19-10-8-18(9-11-19)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPDSUQCVDLHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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